Liarozole fumarate, also known as R85246, is a synthetic compound characterized by its dual action as an aromatase inhibitor and a retinoic acid metabolism blocking agent. This compound is derived from imidazole and is primarily researched for its potential therapeutic applications in hormone-dependent cancers, particularly breast and prostate cancers. Liarozole fumarate inhibits the cytochrome P450 enzymes responsible for metabolizing retinoic acid, thereby increasing its plasma concentrations and enhancing its therapeutic effects .
Liarozole fumarate was developed by Janssen Research Foundation and has been classified as a third-generation aromatase inhibitor. It functions by blocking the conversion of androgens to estrogens, which is crucial in the treatment of estrogen receptor-positive tumors. Additionally, it acts as a retinoic acid metabolism blocking agent, impacting the metabolism of retinoic acid through inhibition of specific cytochrome P450 enzymes .
The synthesis of liarozole fumarate involves several chemical reactions that typically include the formation of imidazole derivatives. The process begins with the preparation of the imidazole core structure, followed by functionalization to introduce specific substituents that enhance its biological activity. The synthesis can be performed in a laboratory setting or on an industrial scale using optimized reaction conditions to maximize yield and purity .
Key steps in the synthesis may include:
Liarozole fumarate has a complex molecular structure characterized by an imidazole ring attached to various functional groups. The molecular formula is , with a molecular weight of approximately 286.28 g/mol. The structural representation includes:
The three-dimensional structure allows for interactions with specific enzymes, particularly cytochrome P450s involved in retinoic acid metabolism .
Liarozole fumarate participates in several key chemical reactions:
These reactions are crucial for understanding how liarozole fumarate exerts its pharmacological effects.
Liarozole fumarate operates through multiple mechanisms:
This dual mechanism supports its use in combination therapies for enhanced efficacy against various cancers.
Liarozole fumarate exhibits several notable physical and chemical properties:
Relevant data includes melting point ranges and pH stability profiles that guide formulation development for clinical applications .
Liarozole fumarate has been explored for various scientific applications:
The ongoing research into liarozole fumarate continues to uncover its potential benefits in oncology, particularly in hormone-sensitive malignancies.
The rational design of liarozole fumarate stemmed from two converging lines of investigation: First, the clinical limitations of exogenous retinoid therapy, where rapid metabolic inactivation via cytochrome P450 (CYP)-dependent enzymes (particularly CYP26A1) led to diminished efficacy and acquired resistance in cancers. Second, the established role of estrogen and androgen synthesis in hormone-sensitive malignancies. Researchers recognized that inhibiting retinoic acid (RA) catabolism could amplify endogenous retinoid signaling without the toxicity burdens of high-dose retinoid administration, while simultaneous suppression of aromatase (CYP19) and testicular androgen synthesis (via 17,20-lyase inhibition) offered complementary antitumor mechanisms [1] [6].
Liarozole’s molecular architecture as an imidazole derivative was strategically chosen for its affinity toward cytochrome P450 enzymes. Mechanistically, it achieves dual targeting through:
Table 1: Molecular Targets and Biochemical Effects of Liarozole Fumarate
Targeted Pathway | Primary Molecular Target(s) | Key Biochemical Effect | Measurable Outcome |
---|---|---|---|
Retinoid Metabolism | CYP26 (4-hydroxylase) | Inhibition of ATRA and 4-keto-RA catabolism | 71% ↑ in plasma half-life of 4-keto-RA; 47-70-fold ↑ in ATRA-mediated growth inhibition in cancer cells [2] [4] |
Sex Steroid Synthesis | Aromatase (CYP19), 17,20-lyase | Suppression of estrogen and testicular androgen synthesis | ↓ Estradiol to undetectable levels (<9.2 pM; p=0.0005); ↓ Estrone (<9.2 pM; p=0.0001) in breast cancer patients [6] |
The antitumor potential of this dual mechanism was validated in early preclinical models. Liarozole demonstrated significant tumor reduction in both androgen-dependent and androgen-independent Dunning R3327 prostatic adenocarcinomas in rats. Furthermore, it exhibited chemopreventive activity, suggesting applicability beyond therapeutic settings [1]. In breast cancer models, liarozole’s RAMBA activity synergized with its aromatase inhibition, leading to sustained antitumor effects even in heavily pretreated estrogen receptor (ER)-positive disease [3] [6].
Retinoid-Dependent Pathologies
Liarozole’s capacity to elevate endogenous retinoids has shown significant promise in malignancies dependent on retinoid signaling pathways. Prostate cancer represents a prime example, where retinoid deficiency is implicated in pathogenesis. Liarozole’s RAMBA activity restores physiological retinoid signaling, inducing differentiation, cell cycle arrest, and apoptosis in malignant cells [1] [4].
In vivo studies using LNCaP xenografts in SCID mice demonstrated 44–47% tumor growth inhibition with specific RAMBAs, validating the retinoid-dependent mechanism [4].
Beyond Direct Antiproliferative Effects: Liarozole also demonstrates chemopreventive potential by restoring retinoid homeostasis in premalignant or early-stage lesions. Its ability to sustain physiological retinoid levels, rather than inducing supraphysiological peaks, may offer a superior toxicity profile compared to synthetic retinoids [1].
Estrogen-Sensitive Pathologies
In estrogen receptor-positive (ER+) breast cancer, liarozole leverages both its RAMBA and aromatase inhibitory properties to exert antitumor effects. Clinical studies confirm activity even in patients refractory to multiple prior hormonal therapies [3] [6].
Monotherapy Activity: A phase II trial in postmenopausal women with advanced ER+ breast cancer (heavily pretreated with ≥2 prior hormonal therapies) reported a 16% partial response rate and 28% disease stabilization rate with liarozole monotherapy. This clinical benefit correlated with profound suppression of circulating estrogens—estradiol and estrone levels fell to undetectable limits (<9.2 pM) within one month of treatment (p = 0.0005 and p = 0.0001, respectively) [6].
Synergy with Antiestrogens: Preclinical models reveal compelling synergies between liarozole and antiestrogens like tamoxifen:
Table 2: Antitumor Efficacy of Liarozole in Key Malignancies
Cancer Type | Model System | Intervention | Key Efficacy Endpoint | Reference |
---|---|---|---|---|
Prostate Cancer | LNCaP xenografts (SCID mice) | VN/66-1 (Novel RAMBA) | 47% tumor growth inhibition | [4] |
Prostate Cancer | Dunning R3327 rat model | Liarozole fumarate | Reduction in tumor size (androgen-dependent & independent) | [1] |
Breast Cancer | MNU-induced rat mammary carcinoma | Liarozole (80 mg/kg) | Tumor burden reduction comparable to tamoxifen | [3] |
Breast Cancer (Clinical) | Phase II trial (Postmenopausal ER+ MBC) | Liarozole monotherapy | 16% PR, 28% SD; estrogen suppression <9.2 pM | [6] |
The convergence of these two pharmacological actions—retinoid modulation and estrogen suppression—positions liarozole as a uniquely versatile agent. Its ability to simultaneously engage multiple cancer-relevant pathways offers a strategic alternative to monotherapeutic approaches, particularly in malignancies where crosstalk between retinoid and hormonal signaling drives pathogenesis. Further development of novel RAMBAs (e.g., VN/14-1, VN/50-1) builds upon liarozole’s foundational pharmacology, aiming to enhance potency and selectivity for CYP26 while minimizing off-target effects [4] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0